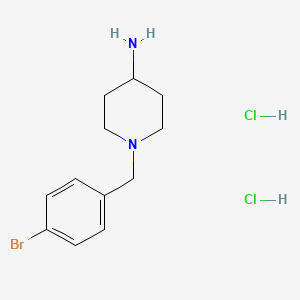

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride

Descripción general

Descripción

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C12H19BrCl2N2 and a molecular weight of 342.1 g/mol . This compound is part of the piperidine class of chemicals, which are known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution. This reaction is critical for modifying the aromatic moiety to introduce new functional groups or linkers.

Key Reagents and Conditions

-

Nucleophiles: Amines, thiols, or alkoxides.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the nucleophile.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

-

Catalysts: Phase-transfer catalysts (e.g., tetra-n-butylammonium tetraphenylborate) enhance reactivity in biphasic systems .

Example Reaction

Replacement of bromine with an amine group under basic conditions yields 1-(4-aminobenzyl)piperidin-4-amine derivatives. This transformation is foundational in medicinal chemistry for generating analogs with tailored receptor affinities.

Oxidation Reactions

The piperidine amine and benzyl group are susceptible to oxidation, leading to structurally diverse products.

Oxidation Pathways

-

N-Oxide Formation: Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to an N-oxide.

-

Benzyl Group Oxidation: Strong oxidants like potassium permanganate (KMnO₄) convert the benzyl group to a carboxylic acid or ketone, depending on conditions.

Impact on Bioactivity

N-Oxidation can alter pharmacokinetic properties, such as solubility and metabolic stability, which is critical in drug design .

Reduction Reactions

Reduction targets the bromobenzyl group or the amine, enabling access to hydrogenated intermediates.

Common Reducing Agents

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel under H₂ gas removes bromine or reduces the aromatic ring.

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the amine to a secondary amine or modifies adjacent functional groups.

Application in Synthesis

Reduction of the bromobenzyl group generates 1-(benzyl)piperidin-4-amine, a scaffold used in neurotransmitter analogs .

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Substitution: Proceeds via a two-step mechanism (addition-elimination) in polar solvents, facilitated by electron-withdrawing effects of the bromine .

-

Oxidation: The amine’s lone pair attacks electrophilic oxygen in peroxides, forming N-oxides through a radical intermediate.

-

Reduction: Catalytic hydrogenation follows a surface-mediated mechanism on metal catalysts, with bromine acting as a leaving group.

Research Implications

-

Drug Discovery: Functionalization via substitution or oxidation enables tuning of pharmacokinetic profiles. For example, replacing bromine with fluorinated groups enhances blood-brain barrier penetration .

-

Material Science: Reduced forms serve as ligands for metal-organic frameworks (MOFs) due to their amine coordination sites.

This compound’s versatility in reactions underscores its utility in synthetic and medicinal chemistry, with ongoing research focused on optimizing conditions for high-yield transformations.

Aplicaciones Científicas De Investigación

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is studied for its potential antimalarial activity, showing high selectivity for resistant strains of Plasmodium falciparum.

Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of piperidine derivatives and their biological effects.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes, thereby influencing cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-amine

- 1-(3,4-Dichlorobenzyl)piperidin-4-amine

- 1-(4-Methylbenzyl)piperidin-4-amine

Uniqueness

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence the compound’s reactivity, binding affinity, and selectivity in biological systems, making it a valuable tool in medicinal chemistry and drug discovery .

Actividad Biológica

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromobenzyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16BrCl2N

- Molecular Weight : 302.08 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, which can lead to various therapeutic effects:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity in Cancer Therapy :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Moderate | 15 µM | 12 µM |

| 1-(3,4-Dichlorobenzyl)piperidin-4-amine | High | 10 µM | 9 µM |

| N-benzylpiperidine | Low | >20 µM | Not reported |

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRXUROVGRCLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.